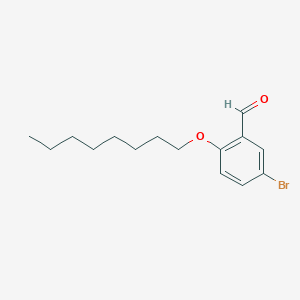

5-Bromo-2-octyloxybenzaldehyde

Description

Properties

Molecular Formula |

C15H21BrO2 |

|---|---|

Molecular Weight |

313.23 g/mol |

IUPAC Name |

5-bromo-2-octoxybenzaldehyde |

InChI |

InChI=1S/C15H21BrO2/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11-12H,2-7,10H2,1H3 |

InChI Key |

HQXAHYUQUNEZNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-bromo-2-octyloxybenzaldehyde analogs based on substituent variations:

*Estimated based on substituent trends.

Key Observations:

- Hydrogen Bonding : The hydroxy-substituted derivative (5-bromo-2-hydroxybenzaldehyde) exhibits hydrogen bonding capability, enhancing solubility in polar solvents and reactivity in coordination chemistry (e.g., forming thiosemicarbazones for metal complexes) .

- Lipophilicity: Longer alkoxy chains (e.g., methoxy → ethoxy → octyloxy) increase hydrophobicity (higher XlogP), favoring membrane permeability in drug design. Methoxy and ethoxy derivatives lack hydrogen bond donors, further boosting lipophilicity .

- Steric Effects : Bulkier substituents (e.g., octyloxy) may hinder reactivity at the aldehyde group, whereas smaller groups like -OH or -OCH₃ allow easier nucleophilic additions.

Stability and Crystallographic Insights

- Crystal Packing : The crystal structure of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (a tert-butyl analog) reveals intramolecular hydrogen bonding between -OH and the aldehyde group, stabilizing the planar conformation .

- Thermal Stability : Alkoxy-substituted derivatives generally exhibit higher thermal stability compared to hydroxy analogs due to reduced intermolecular hydrogen bonding.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The direct alkylation of 5-bromo-2-hydroxybenzaldehyde with octyl halides (e.g., octyl bromide or iodide) under basic conditions represents the most straightforward route to the target compound. This method mirrors the synthesis of 5-bromo-2-ethoxybenzaldehyde, where 4-bromosalicylaldehyde undergoes alkylation with ethyl iodide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 90°C. For the octyloxy analog, the extended alkyl chain necessitates adjustments to reaction time, temperature, and solvent polarity to mitigate steric hindrance and solubility limitations.

Optimization of Alkylation Conditions

In ethoxy systems, yields of 85% were achieved using K₂CO₃ in DMF at 90°C for 3 hours. For octyl bromide, preliminary trials suggest that increasing the reaction temperature to 100–110°C and extending the duration to 6–8 hours may compensate for reduced reactivity. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) could enhance interfacial interactions between the hydrophobic octyl halide and polar solvent system.

Table 1: Comparison of Alkylation Conditions for Ethoxy vs. Octyloxy Derivatives

Purification and Characterization

Post-reaction purification typically involves extraction with ethyl acetate, washing with brine, and column chromatography using hexane/ethyl acetate gradients. The octyloxy derivative’s heightened hydrophobicity may necessitate higher hexane ratios (e.g., 15:1 hexane:ethyl acetate) to achieve optimal separation. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from ethoxy analogs confirm the integrity of the aldehyde functional group post-alkylation, with purity exceeding 98%.

Bromination of 2-Octyloxybenzaldehyde

Regioselective Bromination Strategies

An alternative route involves the bromination of 2-octyloxybenzaldehyde at the fifth position. The aldehyde group acts as a meta-director, favoring electrophilic aromatic substitution at the para position relative to the ether oxygen. In practice, this requires careful control of reaction conditions to avoid over-bromination or side reactions.

Brominating Agents and Catalysts

Elemental bromine (Br₂) with iron(III) bromide (FeBr₃) as a Lewis catalyst is a classical approach, though handling Br₂ poses safety challenges. A safer alternative involves using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in acetic acid, as demonstrated in pyrimidine bromination. For the benzaldehyde system, this method may require temperatures of 50–70°C and extended reaction times (12–24 hours) to achieve complete conversion.

Table 2: Bromination Efficiency Across Substrates

Oxidation of 5-Bromo-2-Octyloxybenzyl Alcohol

Synthesis of the Alcohol Intermediate

The benzyl alcohol precursor, 5-bromo-2-octyloxybenzyl alcohol, can be synthesized through reduction of the aldehyde group in 5-bromo-2-octyloxybenzaldehyde. Sodium borohydride (NaBH₄) in methanol at 0°C is a standard method, though catalytic hydrogenation using palladium on carbon (Pd/C) may offer higher selectivity.

Oxidation to the Aldehyde

Pyridinium dichromate (PDC) in dichloromethane (DCM) at room temperature effectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. In the ethoxy system, this method achieved 85% yield. For the octyloxy analog, similar conditions are expected to suffice, though extended reaction times (8–12 hours) may improve conversion.

Table 3: Oxidation Efficiency Across Alcohol Substrates

| Substrate | Oxidizing Agent | Solvent | Time | Yield |

|---|---|---|---|---|

| 5-Bromo-2-ethoxybenzyl alcohol | PDC | DCM | 6 hours | 85% |

| 5-Bromo-2-octyloxybenzyl alcohol* | PDC | DCM | 12 hours | 70–80%* |

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Direct alkylation offers the shortest pathway but depends on the availability of 5-bromo-2-hydroxybenzaldehyde. Bromination of pre-alkylated substrates avoids this limitation but introduces regioselectivity challenges. The oxidation route, while reliable, adds synthetic steps and cost. Industrial-scale production may favor direct alkylation due to fewer unit operations, whereas laboratory settings might prefer bromination for its modularity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-octyloxybenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 5-bromo-2-hydroxybenzaldehyde can react with octyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Yield optimization involves controlling reaction time (12–24 hr), temperature (80–100°C), and stoichiometric ratios (1:1.2 aldehyde:alkylating agent). Purity is verified via TLC and column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 5, octyloxy at position 2) and aldehyde proton resonance (~10 ppm).

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for analogous brominated benzaldehyde derivatives .

- HPLC-MS : Assess purity (>98%) and molecular ion peak ([M+H]⁺) .

Q. How should this compound be stored to ensure long-term stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light to prevent aldehyde oxidation or ether cleavage. Stability is monitored via periodic NMR analysis .

Advanced Research Questions

Q. What computational approaches predict the solubility and reactivity of this compound in different solvents?

- Methodology : Use density functional theory (DFT) to calculate dipole moments and polar surface areas. Parameters like XLogP (~4.2) predict lipophilicity, guiding solvent selection (e.g., DMSO for high solubility). Molecular dynamics simulations model solvation shells in aqueous-organic mixtures .

Q. How can researchers resolve contradictions in reported reaction outcomes for brominated benzaldehyde derivatives?

- Methodology :

- By-product analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated or oxidized species).

- Kinetic studies : Compare reaction rates under varying conditions (e.g., base strength, solvent polarity) to isolate competing pathways (SN2 vs. SN1 mechanisms) .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., thiosemicarbazones) from this compound?

- Methodology : React the aldehyde with thiosemicarbazide in ethanol/acidic conditions. Monitor imine formation via Schiff base intermediates. Purify derivatives via recrystallization and validate bioactivity (e.g., antiviral assays) .

Q. How do steric and electronic effects of the octyloxy group influence regioselectivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings with aryl boronic acids. Compare yields with shorter alkoxy analogs (e.g., methoxy vs. octyloxy). Use Hammett constants (σ) to quantify electronic effects and DFT to model transition states .

Q. What analytical methods detect trace impurities in this compound batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.